
3-(Benzyloxy)-2-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-chlorophenylboronic acid is a type of boronic acid derivative. It is often used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction . The compound has a molecular weight of 228.05 and its linear formula is C6H5CH2OC6H4B(OH)2 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the protodeboronation of pinacol boronic esters . This process involves a radical approach and can be used to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O). The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .
Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.05, a linear formula of C6H5CH2OC6H4B(OH)2, and a monoisotopic mass of 228.095779 Da .
Aplicaciones Científicas De Investigación
Catalytic Reactions
3-(Benzyloxy)-2-chlorophenylboronic acid plays a crucial role in catalytic reactions. For instance, it's involved in Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, leading to the production of benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006). This method is significant for preparing various functionalized aryl- and alkenyl-carboxylic acids.
Synthesis of Biaryls
The compound is also utilized in the synthesis of biaryls. A study describes the cross-coupling reaction of arylboronic acid with chloroarenes, using a nickel(0) catalyst, to produce biaryls (Saito, Oh-tani, & Miyaura, 1997). This reaction can be applied to a wide range of chloroarenes, showing its versatility in organic synthesis.
Electrolyte Additives
In the field of energy storage, derivatives of this compound are used as bifunctional electrolyte additives for lithium-ion batteries (Chen & Amine, 2007). These additives act as redox shuttles and anion receptors, improving the performance and safety of lithium-ion batteries.
Annulation Reactions
The compound is significant in Rhodium-catalyzed annulation reactions, where it acts as a three-carbon component with alkynes or alkenes to produce indenones or indanones (Miura & Murakami, 2005). This method allows for the construction of complex cyclic skeletons, essential in advanced organic synthesis.
Environmental Applications
This compound and its derivatives play a role in environmental applications. A study highlights the peroxi-coagulation and photoperoxi-coagulation treatments of pollutants in water using related compounds (Brillas, Boye, & Dieng, 2003). These methods lead to the degradation of harmful substances, showcasing the environmental remediation potential of these compounds.
Mecanismo De Acción
Target of Action
3-(Benzyloxy)-2-chlorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the compound, being an organoboron reagent, transfers a formally nucleophilic organic group from boron to palladium . This process is accompanied by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The resulting changes can affect a wide range of biochemical pathways, depending on the specific molecules involved in the reaction .
Pharmacokinetics
As a reagent used in chemical reactions, its bioavailability would depend on factors such as its solubility, stability, and reactivity .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, materials science, and chemical research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically a palladium compound), and the presence of other reagents and solvents . The compound’s reactivity can also be affected by steric and electronic factors .
Safety and Hazards
As with all chemicals, it’s important to handle 3-(Benzyloxy)-2-chlorophenylboronic acid with care. Personal protective equipment should be worn, and the compound should not be ingested or inhaled . It’s also important to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place .
Direcciones Futuras
The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, continues to be a vibrant area of research . Future directions may include the development of new synthetic methods involving 3-(Benzyloxy)-2-chlorophenylboronic acid, as well as its use in the synthesis of new compounds with potential applications in various fields .
Propiedades
IUPAC Name |
(2-chloro-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASTYDMFDLBRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


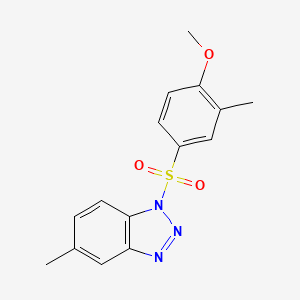
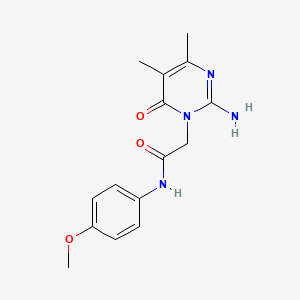
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)
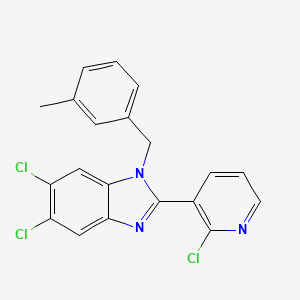
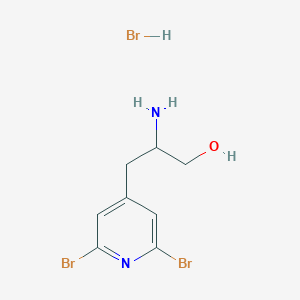
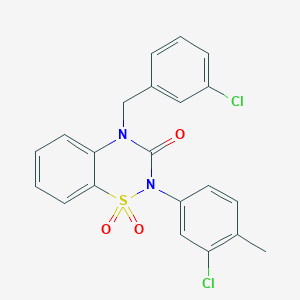

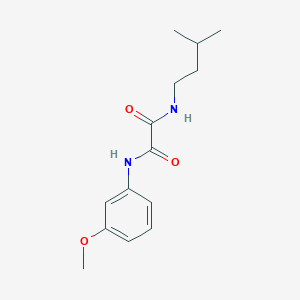
![N-[2-(trifluoromethyl)phenyl]-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)
![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2968202.png)
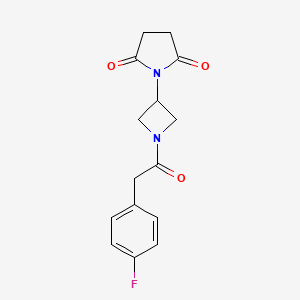
![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2968204.png)